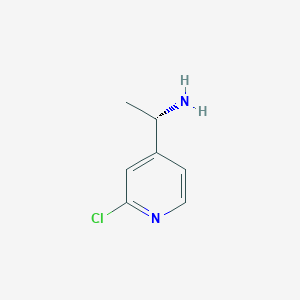

(S)-2-Chloro-4-(1-amino)ethylpyridine

Description

Overview of Chiral Aminopyridine Derivatives in Synthetic Chemistry

Chiral aminopyridine derivatives are a class of organic compounds that have garnered considerable attention in synthetic chemistry. Their utility stems from the presence of a stereogenic center and a basic nitrogen atom within the pyridine (B92270) ring, which can act as a ligand for metal catalysts or as a site for further functionalization. These compounds are integral to the synthesis of a wide array of biologically active molecules. The pyridine nucleus is a common motif in many pharmaceuticals, and the introduction of a chiral amino substituent provides a handle for building molecular complexity and achieving stereochemical control.

The synthesis of chiral aminopyridines can be broadly approached through two main strategies: asymmetric synthesis and chiral resolution of a racemic mixture. Asymmetric methods often involve the catalytic reduction of corresponding ketones or imines using chiral catalysts. For instance, the asymmetric reduction of an acetylpyridine precursor can yield the desired chiral alcohol, which can then be converted to the amine. Alternatively, direct asymmetric reductive amination of ketones provides a more direct route.

Chiral resolution, a classical yet effective method, involves the separation of a racemic mixture of the amine. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. rsc.orgonyxipca.comlibretexts.org These salts, having different physical properties like solubility, can then be separated by fractional crystallization. rsc.org The desired enantiomer of the amine is subsequently recovered by treating the separated salt with a base.

Significance of (S)-2-Chloro-4-(1-amino)ethylpyridine as a Chiral Intermediate

The significance of this compound lies in its dual functionality as both a chiral building block and a versatile synthetic intermediate. The primary amine group is a nucleophile and can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functional groups. This reactivity is crucial for constructing larger, more complex molecular architectures.

The stereochemical integrity of the (S)-enantiomer is paramount, as the biological activity of many pharmaceuticals is dependent on a specific three-dimensional arrangement of atoms. The use of enantiomerically pure starting materials like this compound is a key strategy in modern drug discovery and development to ensure the synthesis of a single, desired stereoisomer, thereby avoiding the complications associated with racemic drugs. nih.gov

The chloro-substituent on the pyridine ring adds another layer of synthetic utility. Halogenated pyridines are important precursors in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring, further expanding the molecular diversity that can be accessed from this intermediate.

Below is a table summarizing the key structural features and their synthetic implications:

| Structural Feature | Synthetic Implication |

| (S)-Chiral Center | Provides stereochemical control in asymmetric synthesis. |

| Primary Amino Group | Acts as a nucleophile for acylation, alkylation, and imine formation. |

| Pyridine Ring | A common scaffold in bioactive molecules; can act as a ligand. |

| 2-Chloro Substituent | Enables cross-coupling reactions for further functionalization. |

Scope and Research Imperatives for Chiral Halogenated Pyridines

The development of efficient and scalable synthetic routes to chiral halogenated pyridines, including this compound, remains an important research imperative. The demand for enantiomerically pure building blocks in the pharmaceutical industry continues to drive innovation in asymmetric catalysis and chiral separation technologies.

Current research focuses on several key areas:

Development of Novel Asymmetric Syntheses: The design of new chiral catalysts and reagents for the highly enantioselective synthesis of these compounds from readily available starting materials is a major goal. This includes advancements in asymmetric hydrogenation, transfer hydrogenation, and amination reactions.

Greener Synthetic Routes: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods, such as those that utilize biocatalysis or reduce the use of hazardous reagents and solvents.

Exploration of New Applications: Researchers are continuously exploring new applications for chiral halogenated pyridines as intermediates in the synthesis of novel therapeutic agents, agrochemicals, and functional materials. Their use as chiral ligands in asymmetric catalysis is also an area of active investigation.

The continued exploration of the synthesis and applications of compounds like this compound is expected to lead to the discovery of new and improved methods for the construction of complex chiral molecules, ultimately contributing to advancements in medicine and materials science.

Below is a table of representative analytical data for a compound of this class, based on analogous structures.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR (CDCl₃, ppm) | δ 8.3-8.4 (d, 1H), 7.2-7.3 (s, 1H), 7.1-7.2 (d, 1H), 4.1-4.2 (q, 1H), 1.6-1.8 (br s, 2H, NH₂), 1.4-1.5 (d, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 158-160, 150-152, 148-150, 122-124, 120-122, 52-54, 24-26 |

| IR (cm⁻¹) | 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1580-1600 (C=N, C=C stretch) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-chloropyridin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYJLHKUZZRYEH-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=NC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for S 2 Chloro 4 1 Amino Ethylpyridine

Enantioselective Synthesis Methodologies for Chiral Pyridines

The primary challenge in synthesizing (S)-2-Chloro-4-(1-amino)ethylpyridine lies in the stereoselective formation of the chiral amine center. Several strategies have been developed to achieve this, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, biocatalysis, and resolution techniques. A common starting material for many of these methods is 2-chloro-4-acetylpyridine. chemimpex.com

Asymmetric Catalysis in the Formation of the (1-amino)ethyl Moiety

Asymmetric catalysis offers a direct and atom-economical route to chiral molecules. For the synthesis of this compound, the most prominent catalytic method is the asymmetric reduction of the precursor, 2-chloro-4-acetylpyridine.

Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts has proven to be a highly effective method for the reduction of aryl ketones. rsc.orgmdpi.com These catalysts, typically ruthenium complexes with a chiral diamine ligand and an arene ligand, facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone with high enantioselectivity. mdpi.com The stereochemical outcome is predictable, and the catalysts exhibit broad functional group tolerance. rsc.orgscispace.com The reactivity and enantioselectivity of these catalysts can be fine-tuned by modifying the arene ligand, the diamine backbone, and the sulfonyl group on the diamine. rsc.orgmdpi.com

| Catalyst Type | Ligand Features | Typical Hydrogen Donor | Enantioselectivity (ee) |

| Noyori-type Ru(II) | Chiral TsDPEN ligand | Isopropanol/base or HCOOH/NEt3 | Often >95% |

| Iron-based catalysts | Axially chiral bis(phosphino)binaphthyl | Isopropanol | Moderate to good |

This table presents representative data for asymmetric transfer hydrogenation of ketones.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com

For the synthesis of chiral pyridines, chiral auxiliaries can be attached to the pyridine (B92270) nitrogen or a functional group on the pyridine ring to control nucleophilic additions. For instance, the conjugate addition of a nucleophile to a vinylpyridine derivative bearing a chiral auxiliary can establish the desired stereocenter. illinoisstate.edu Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.govharvard.edu The auxiliary biases the approach of the nucleophile to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product. While a powerful strategy, this approach requires additional steps for the attachment and removal of the auxiliary. sigmaaldrich.com

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans Oxazolidinones | Aldol, Alkylation, Conjugate Addition | Forms a rigid chelate to direct incoming reagents. |

| Pseudoephedrine | Alkylation | Forms a crystalline amide derivative allowing for easy purification. nih.govharvard.edu |

| Camphorsultam | Michael Addition, Claisen Rearrangement | Provides high stereocontrol due to its rigid bicyclic structure. wikipedia.org |

This table provides examples of common chiral auxiliaries and their applications.

Biocatalytic Transformations for Enantiopure Production

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds due to the high selectivity and mild reaction conditions of enzymes. mdpi.com For the synthesis of this compound, two main biocatalytic approaches are particularly relevant: the asymmetric reduction of 2-chloro-4-acetylpyridine and the direct asymmetric amination of the same ketone.

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. researchgate.netacsgcipr.org A wide range of commercially available KREDs and ADHs can reduce 2-chloro-4-acetylpyridine to the corresponding (S)-alcohol. nih.govnih.govresearchgate.net These enzymes often utilize a cofactor such as NADPH, which is regenerated in situ using a sacrificial substrate like isopropanol or glucose. acsgcipr.org The resulting chiral alcohol can then be converted to the desired amine with retention of stereochemistry.

Transaminases (TAs) , also known as aminotransferases, can directly convert a ketone to a chiral amine by transferring an amino group from an amino donor, typically isopropylamine (B41738) or alanine. researchgate.net This approach is highly atom-economical as it avoids the separate alcohol formation and subsequent conversion steps. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the desired amine. researchgate.net The reactivity of transaminases can be influenced by the structure of the ketone substrate. researchgate.net

| Enzyme Class | Transformation | Key Advantage |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Ketone to Chiral Alcohol | High enantioselectivity and broad substrate scope. researchgate.netacsgcipr.org |

| Transaminases (TAs) | Ketone to Chiral Amine | Direct, atom-economical route to chiral amines. mdpi.comresearchgate.net |

This table summarizes key biocatalytic methods for the synthesis of chiral amines and their precursors.

Resolution Techniques for Enantiomeric Enrichment

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While this approach is not an asymmetric synthesis, it is a widely used method for obtaining enantiopure compounds.

Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid) or a chiral sulfonic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine is liberated by treatment with a base.

Enzymatic kinetic resolution utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture. For example, a lipase (B570770) can be used to selectively acylate the (R)-enantiomer of a racemic amine, leaving the desired (S)-enantiomer unreacted. researchgate.net The acylated product and the unreacted amine can then be separated. This method is highly efficient but is limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

Regioselective Halogenation and Amination on the Pyridine Core

The introduction of the chlorine atom at the C2 position of the pyridine ring is a crucial step in the synthesis of the target molecule. The reactivity of the pyridine ring towards electrophilic substitution is generally low, necessitating activation strategies.

Chlorination Protocols for 2-Substituted Pyridines

A common strategy for the regioselective functionalization of pyridines is through the corresponding pyridine N-oxide. researchgate.net The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. researchgate.net For the synthesis of 2-chloropyridine (B119429) derivatives, the pyridine N-oxide can be treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). The reaction typically proceeds with high regioselectivity for the 2-position. Subsequent deoxygenation of the N-oxide yields the desired 2-chloropyridine.

Another approach involves the deaminative chlorination of an aminopyridine precursor. nih.gov For instance, a 2-aminopyridine (B139424) derivative can be converted to the corresponding 2-chloropyridine via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by treatment with a chloride source. More recent methods utilize pyrylium (B1242799) salts to facilitate this transformation under milder conditions. nih.gov The regioselective introduction of an amino group at the 4-position can be achieved through various methods, including nucleophilic aromatic substitution on a suitable 4-halopyridine precursor. google.com

| Method | Reagent | Position of Chlorination |

| Chlorination of Pyridine N-oxide | POCl3, SO2Cl2 | 2- and 4-positions researchgate.net |

| Deaminative Chlorination | NaNO2/HCl, Pyrylium salt/MgCl2 | Position of the amino group nih.gov |

| Selectfluor-promoted Chlorination | Selectfluor/LiCl | Regioselective based on substituents rsc.org |

This table outlines common methods for the regioselective chlorination of pyridine derivatives.

Introduction of the Aminoethyl Side Chain

A critical step in the synthesis of this compound is the stereoselective installation of the 1-aminoethyl group at the C4 position of the 2-chloropyridine ring. Several advanced strategies have been developed to achieve this with high enantioselectivity.

One prominent method is the asymmetric reduction of a ketone precursor . This pathway typically begins with 2-chloro-4-acetylpyridine. The prochiral ketone is then subjected to asymmetric transfer hydrogenation or catalytic hydrogenation using a chiral catalyst. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are often employed, facilitating the stereoselective delivery of a hydride to one face of the carbonyl group, yielding the corresponding chiral alcohol with high enantiomeric excess (ee). The alcohol is subsequently converted to the amine, often via a mesylate or tosylate intermediate followed by substitution with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent) and deprotection.

A more direct and atom-economical approach is the asymmetric reductive amination of 2-chloro-4-acetylpyridine. This method combines the reduction and amination steps into a single transformation. The ketone is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ by a chiral catalyst. This avoids the isolation of the intermediate alcohol.

Another powerful strategy involves the copper-catalyzed asymmetric addition of nucleophiles to alkenyl pyridines . nih.govresearchgate.net In a potential pathway analogous to established methods, a 2-chloro-4-vinylpyridine (B12963282) precursor could be utilized. The asymmetric conjugate addition of a nitrogen-based nucleophile, facilitated by a copper(I) catalyst and a chiral diphosphine ligand, could directly establish the chiral center. The selection of the Lewis acid (LA) is critical for activating the pyridine substrate towards nucleophilic attack. nih.govresearchgate.net For 4-substituted pyridines, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be an effective Lewis acid. nih.gov

Finally, the use of biocatalysis , particularly with transaminases (ATAs), offers a highly selective route. An (S)-selective amine transaminase can directly convert 2-chloro-4-acetylpyridine into the desired (S)-amine product using an amino donor like isopropylamine. acs.org This approach is lauded for its exceptional enantioselectivity (>99% ee) and operation under mild, environmentally benign aqueous conditions. acs.org

Cascade Reactions and One-Pot Synthetic Pathways

To enhance synthetic efficiency, reduce waste, and minimize purification steps, cascade and one-pot reactions are increasingly employed in the synthesis of chiral amines. acs.org These processes integrate multiple transformations into a single, uninterrupted sequence.

A potential one-pot chemoenzymatic cascade for this compound could begin with a cross-coupling reaction to generate the 2-chloro-4-acetylpyridine precursor in situ. For example, a Suzuki-Miyaura coupling between a suitable boronic acid derivative and a 4-bromo-2-chloropyridine (B124038) could form the ketone. acs.org Without isolating the intermediate, the reaction medium could then be adjusted (e.g., pH, solvent) for the introduction of an amine transaminase (ATA) and an amino donor. The enzyme would then perform the asymmetric amination to yield the final chiral product. acs.org This approach eliminates the need for isolating and purifying the ketone intermediate, saving time and resources.

Another strategy involves leveraging the reactivity of pyridine N-oxides. The addition of a Grignard reagent to a 2-chloropyridine N-oxide can introduce a substituent at the 4-position. A subsequent cascade of reactions within the same pot could then elaborate this substituent into the chiral aminoethyl group.

Furthermore, multi-component reactions, such as an advanced Guareschi-Thorpe synthesis, can construct the substituted pyridine ring itself in a one-pot process from simpler acyclic precursors. nih.gov While this may require more complex starting materials to install the chloro and eventual aminoethyl functionalities, it represents a highly convergent and efficient synthetic design philosophy.

The table below outlines a conceptual chemoenzymatic one-pot pathway.

| Step | Reaction Type | Reactants | Catalyst/Enzyme | Key Transformation |

| 1 | Suzuki-Miyaura Coupling | 4-Bromo-2-chloropyridine, Acetyl-boronic acid equivalent | Palladium Catalyst | Formation of 2-chloro-4-acetylpyridine |

| 2 | Asymmetric Transamination | 2-chloro-4-acetylpyridine, Isopropylamine | (S)-Amine Transaminase | Conversion of ketone to (S)-amine |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires meticulous optimization of reaction conditions to maximize yield, enantioselectivity, and throughput while ensuring safety and cost-effectiveness. For the synthesis of this compound, several parameters are critical.

Catalyst System: In metal-catalyzed reactions, such as asymmetric hydrogenation or conjugate addition, the choice of metal (e.g., Cu, Rh, Ir) and the chiral ligand is paramount. nih.govrsc.org Optimization involves screening a library of ligands to find the best combination for high enantioselectivity and turnover number. Catalyst loading is another key factor; it should be minimized to reduce costs without compromising reaction rate or completion.

Solvent and Temperature: The solvent can significantly influence solubility, reaction rate, and stereoselectivity. A range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM), must be evaluated. Temperature control is crucial; lower temperatures often favor higher enantioselectivity but may lead to longer reaction times. nih.gov Finding the optimal balance is essential for a scalable process.

Reactant Concentration: For large-scale synthesis, operating at higher concentrations is generally preferred to maximize reactor throughput. However, this can sometimes lead to side reactions or precipitation issues. Optimization studies are needed to determine the highest possible concentration that maintains high yield and purity.

Lewis Acid Additives: In reactions like the copper-catalyzed conjugate addition to alkenyl pyridines, Lewis acids (LAs) are essential for activating the substrate. nih.govresearchgate.net The type of LA (e.g., TMSOTf, BF₃·Et₂O) and its stoichiometry must be carefully optimized, as it can dramatically affect both reactivity and selectivity. nih.govresearchgate.net

The following table summarizes key parameters for optimization in a typical asymmetric synthesis.

| Parameter | Objective | Potential Impact on Synthesis |

| Catalyst Loading | Minimize for cost-efficiency | Affects reaction rate and overall cost. |

| Temperature | Find optimal balance | Influences reaction kinetics and enantioselectivity. |

| Solvent | Maximize yield and selectivity | Affects solubility of reagents and catalyst performance. |

| Concentration | Maximize reactor throughput | High concentrations can sometimes lead to side products. |

| Lewis Acid | Enhance reactivity and control selectivity | Crucial for activating the pyridine ring. nih.gov |

Analytical Methods for Enantiomeric Purity Determination

Confirming the enantiomeric purity of this compound is a critical quality control step. Several analytical techniques are routinely used for this purpose.

High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining enantiomeric excess (ee). nih.gov The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives. nih.gov The two enantiomers interact differently with the chiral environment of the column, leading to different retention times. By integrating the peak areas of the two enantiomers, the ee can be precisely calculated. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is crucial for achieving good separation. nih.govsielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a rapid method for ee determination. nih.gov Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA) , which reacts with the amine to form diastereomers. rsc.org These diastereomers have distinct NMR signals (e.g., different chemical shifts), and the ee can be determined by integrating the corresponding peaks. rsc.orgresearchgate.net Alternatively, a chiral solvating agent (CSA) can be used, which forms transient, non-covalent diastereomeric complexes with the enantiomers, inducing chemical shift differences. nih.gov

Gas Chromatography (GC): Similar to HPLC, GC can be used for enantiomeric purity analysis, typically employing a chiral capillary column. The volatility of the analyte or its derivative is a prerequisite for this technique.

The table below compares these primary analytical methods.

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High accuracy and precision; widely applicable. | Requires specialized and often expensive chiral columns. nih.gov |

| NMR with CDA | Covalent formation of diastereomers with distinct spectra. rsc.org | Rapid analysis using standard NMR equipment. rsc.org | Requires chemical reaction; potential for kinetic resolution. |

| NMR with CSA | Non-covalent formation of diastereomeric complexes. nih.gov | Simple sample preparation (direct mixing in NMR tube). nih.gov | Induced chemical shift differences may be small. |

| Chiral GC | Differential interaction with a chiral stationary phase. | High resolution for volatile compounds. | Analyte must be volatile or derivatized. |

Advanced Purification and Isolation Techniques for Enantiopure Compounds

Once a chiral synthesis is complete, the target enantiomer must be isolated in a highly pure form. This often requires advanced purification techniques designed to separate enantiomers or remove trace impurities.

Preparative Chiral Chromatography: This is a scaled-up version of analytical chiral HPLC. The racemic or enantioenriched mixture is passed through a larger column packed with a chiral stationary phase. The separated enantiomers are collected in fractions as they elute from the column. While highly effective at providing enantiopure material, this method can be expensive and time-consuming for large quantities due to the high cost of the stationary phase and the large volumes of solvent required.

Classical Resolution via Diastereomeric Salt Formation: This is a well-established and cost-effective method for resolving racemic amines. The racemic (R/S)-2-Chloro-4-(1-amino)ethylpyridine is treated with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a pair of diastereomeric salts, ((S)-amine·(R)-acid and (R)-amine·(R)-acid). Diastereomers have different physical properties, such as solubility. By carefully selecting the solvent system, one of the diastereomeric salts can be selectively crystallized from the solution. The crystallized salt is then isolated by filtration, and the pure (S)-amine is liberated by treatment with a base. The resolving agent can often be recovered and recycled.

Enantioselective Crystallization Techniques: Techniques such as preferential crystallization can sometimes be employed. This involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which can induce the selective crystallization of that enantiomer.

Supercritical Fluid Chromatography (SFC): For some applications, preparative SFC offers a "greener" alternative to HPLC. It uses supercritical carbon dioxide as the main component of the mobile phase, which reduces organic solvent consumption and allows for faster separations and easier product isolation.

Spectroscopic and Structural Elucidation of S 2 Chloro 4 1 Amino Ethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of one- and two-dimensional NMR experiments provides definitive evidence for the connectivity and stereochemistry of (S)-2-Chloro-4-(1-amino)ethylpyridine.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus. The predicted chemical shifts (δ) in ppm, relative to a tetramethylsilane (B1202638) (TMS) standard, are based on the analysis of similar compounds, including 2-chloropyridine (B119429), 4-ethylpyridine, and chiral benzylic amines. chemicalbook.comchemicalbook.comrsc.orgchemicalbook.comresearchgate.netgoogle.com

The ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the methine proton at the chiral center, the methyl protons, and the amine protons.

The proton at the C6 position (H-6), adjacent to the nitrogen, is expected to be the most downfield of the aromatic protons due to the inductive effect of the nitrogen atom, appearing as a doublet.

The proton at C5 (H-5) would likely appear as a doublet of doublets, coupled to both H-6 and H-3.

The proton at C3 (H-3) would be a singlet or a narrowly split doublet.

The methine proton (H-7) of the ethyl group, being adjacent to the chiral amine and the aromatic ring, would resonate as a quartet.

The methyl protons (H-8) would appear as a doublet, coupled to the methine proton.

The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton.

The carbon atom bonded to the chlorine (C-2) is expected to be significantly downfield.

The carbon atom adjacent to the nitrogen (C-6) will also be downfield.

The carbon bearing the aminoethyl group (C-4) and the remaining aromatic carbons (C-3, C-5) will appear in the typical aromatic region.

The aliphatic carbons of the ethyl group (C-7 and C-8) will be found in the upfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~151.5 |

| C-3 | ~7.30 (s) | ~122.0 |

| C-4 | - | ~150.0 |

| C-5 | ~7.45 (d) | ~121.0 |

| C-6 | ~8.35 (d) | ~149.5 |

| C-7 (CH) | ~4.10 (q) | ~55.0 |

| C-8 (CH₃) | ~1.50 (d) | ~24.0 |

| NH₂ | ~1.90 (br s) | - |

Two-Dimensional NMR Techniques for Structural Confirmation

To confirm the assignments made from 1D NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key correlations expected are between H-5 and H-6 on the pyridine ring, and critically, between the methine proton (H-7) and the methyl protons (H-8) of the ethyl group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would definitively link H-3 to C-3, H-5 to C-5, H-6 to C-6, H-7 to C-7, and H-8 to C-8, confirming the assignments in the table above.

Chiral Solvating Agents and Shift Reagents for Enantiomeric Excess Determination

NMR spectroscopy can be used to determine the enantiomeric excess (e.e.) of a chiral sample by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). When a CSA is added to a non-racemic mixture of (S)- and (R)-2-Chloro-4-(1-amino)ethylpyridine, it forms transient, non-covalent diastereomeric complexes. These complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum. For instance, adding an enantiomerically pure acid like (R)-mandelic acid could cause the methyl doublet or the methine quartet of the (S) and (R) enantiomers to appear at slightly different chemical shifts. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the sample.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (FT-IR, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are complementary techniques for this purpose. The expected vibrational frequencies for this compound are based on data from substituted pyridines and amines. google.comresearchgate.netlew.roresearchgate.netorientjchem.org

Key expected vibrational modes include:

N-H Vibrations : The primary amine group will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching modes appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1610 cm⁻¹ region. Ring breathing modes can be observed near 1000 cm⁻¹.

C-Cl Vibration : The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region and is often more prominent in the Raman spectrum.

Interactive Table: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR (Medium) |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR (Medium), FT-Raman (Strong) |

| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR (Strong), FT-Raman (Strong) |

| N-H Bend (Scissoring) | 1590 - 1650 | FT-IR (Medium-Strong) |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1610 | FT-IR (Strong), FT-Raman (Strong) |

| CH₃ Bend | ~1380 | FT-IR (Medium) |

| Pyridine Ring Breathing | ~995 | FT-Raman (Strong) |

| C-Cl Stretch | 600 - 800 | FT-IR (Medium), FT-Raman (Strong) |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the transitions of the substituted pyridine chromophore. sielc.comresearchgate.netresearchgate.netnist.govnist.gov Pyridine itself exhibits two main absorption bands: a strong π→π* transition (the Lₐ band) around 200 nm and a weaker, longer-wavelength π→π* transition (the Lₑ band) around 250-270 nm. A very weak n→π* transition associated with the nitrogen lone pair is also present but is often obscured by the stronger π→π* bands, especially in polar solvents.

The substituents on the pyridine ring will influence the position and intensity of these bands.

The chloro group acts as a weak auxochrome and is expected to cause a slight bathochromic (red) shift of the π→π* transitions compared to unsubstituted pyridine.

The aminoethyl group is also an auxochrome and should contribute to a further red shift.

Therefore, it is predicted that the primary π→π* absorption maximum (λₘₐₓ) for this compound will occur in the range of 260-280 nm.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are indispensable for analyzing chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not have a CD spectrum, while enantiomers will produce mirror-image spectra.

For this compound, the CD spectrum is expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the pyridine chromophore discussed in the UV-Vis section. The sign and intensity of these Cotton effects are determined by the absolute configuration at the chiral center.

Studies on the closely related compound (S)-(-)-1-(4-pyridyl)ethylamine show a negative Cotton effect around 240 nm and additional extrema corresponding to the π→π* transitions of the pyridine ring near 260 nm. acs.org By analogy, this compound is expected to exhibit a distinct CD spectrum. The sign of the observed Cotton effect, when analyzed with empirical sector rules for aromatic chromophores or by comparison to the known spectra of analogs, can be used to confirm the (S) absolute configuration of the molecule. This non-destructive technique provides a powerful method for verifying the enantiomeric purity and confirming the stereochemical identity of the compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. For this compound, the CD spectrum is anticipated to exhibit characteristic Cotton effects, which are indicative of the electronic transitions within the chiral environment of the molecule.

The pyridine ring, being a chromophore, will be the primary contributor to the CD signals. The electronic transitions of the pyridine moiety, when perturbed by the chiral (S)-1-aminoethyl group at the 4-position, are expected to become chiroptically active. The sign and magnitude of the observed Cotton effects can provide valuable information about the absolute configuration of the stereocenter.

Expected CD Spectral Data for this compound:

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition Assignment |

| ~270 | Positive | n → π |

| ~220 | Negative | π → π |

Note: The above data is illustrative and represents expected values based on the analysis of similar chiral pyridine derivatives. Actual experimental values may vary.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral compounds and is a direct measure of their ability to rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration).

For this compound, a measurement of its optical rotation would confirm its enantiomeric purity and provide a key identifying characteristic. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a specific property of the (S)-enantiomer.

Typical Optical Rotation Data:

| Compound | Specific Rotation [α] | Wavelength (nm) | Temperature (°C) | Solvent |

| This compound | Value to be determined experimentally | 589 (D-line) | 20 | Methanol |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously assigning the absolute configuration of a chiral center. mdpi.com A single-crystal X-ray diffraction study of a suitable crystal of this compound or a salt thereof would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The determination of the absolute configuration is typically achieved through the use of anomalous dispersion, often by referencing the known configuration of a co-crystallized chiral molecule or by analyzing the diffraction data with sufficient precision (e.g., obtaining a Flack parameter close to zero). mdpi.com The resulting crystal structure would reveal the spatial arrangement of the chloro, amino, and ethyl groups around the pyridine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₇H₉ClN₂). The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), would provide valuable structural clues. Common fragmentation pathways for this molecule are expected to involve cleavage of the C-C bond benzylic to the pyridine ring and the amino group, as well as fragmentation of the pyridine ring itself. nih.gov

Expected Fragmentation Pattern:

| m/z | Proposed Fragment |

| 156/158 | [M]+ (Molecular ion peak, showing isotopic pattern for chlorine) |

| 141/143 | [M - CH₃]+ |

| 126 | [M - NH₂CH₃]+ |

Note: The m/z values are nominal and the relative intensities would depend on the ionization method and conditions.

Reactivity and Chemical Transformations of S 2 Chloro 4 1 Amino Ethylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine. The chlorine atom at the C-2 position significantly influences the ring's reactivity.

The C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by a variety of nucleophiles. These reactions are fundamental for introducing diverse functional groups at this position. The general applicability of nucleophilic substitution on halopyridines is well-documented, with various nucleophiles such as amines, thiols, and alkoxides being successfully employed. tandfonline.comresearchgate.netresearchgate.net For instance, the reaction of 2-chloropyridines with amines can lead to the corresponding 2-aminopyridine (B139424) derivatives. researchgate.net Microwave heating has been shown to be an effective method for accelerating these substitutions, often leading to high yields in short reaction times. tandfonline.com

The table below illustrates potential nucleophilic substitution reactions at the 2-chloro position.

| Nucleophile (Nu-H) | Reagent Example | Product |

| Amine (R-NH₂) | Aniline | (S)-N-phenyl-4-(1-aminoethyl)pyridin-2-amine |

| Thiol (R-SH) | Thiophenol | (S)-4-(1-aminoethyl)-2-(phenylthio)pyridine |

| Alcohol (R-OH) | Sodium Methoxide | (S)-4-(1-aminoethyl)-2-methoxypyridine |

This table presents illustrative examples of potential reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 2-chloropyridine (B119429), the chlorine atom can act as a directing metalation group (DMG). The use of lithium diisopropylamide (LDA) typically results in exclusive lithiation at the C-3 position (ortho to the chlorine), with retention of the chloro group. acs.orgrsc.orgresearchgate.netnih.gov This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position.

Interestingly, the regioselectivity of metalation can be altered by the choice of the base. An unconventional regioselective C-6 lithiation of 2-chloropyridine has been achieved using a BuLi-LiDMAE (lithium dimethylaminoethoxide) superbase in apolar solvents. acs.orgresearchgate.netnih.gov This method suppresses nucleophilic addition to the pyridine ring and displacement of the chlorine atom, providing access to 2-chloro-6-substituted pyridines. acs.org For (S)-2-Chloro-4-(1-amino)ethylpyridine, the amino group on the side chain would likely require protection prior to metalation to prevent interference with the strong base.

| Metalating Agent | Position of Metalation | Subsequent Reaction with Electrophile (E+) | Product Structure |

| LDA | C-3 | Quenching with E+ | 3-E-(S)-2-Chloro-4-(1-amino)ethylpyridine |

| BuLi-LiDMAE | C-6 | Quenching with E+ | 6-E-(S)-2-Chloro-4-(1-amino)ethylpyridine |

This table outlines the regioselectivity of directed ortho-metalation on the 2-chloropyridine scaffold.

Reactions Involving the Chiral (1-amino)ethyl Side Chain

The chiral (1-amino)ethyl side chain offers another site for diverse chemical modifications, including reactions at the amino group and transformations involving the chiral center.

The primary amino group is nucleophilic and can readily undergo standard derivatization reactions. These transformations are often employed to install protecting groups, modify the compound's properties, or prepare it for subsequent reactions.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging.

Carbamatization: Reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) provides N-Boc or N-Cbz protected amines, respectively. These carbamates are crucial protecting groups in multi-step syntheses, for example, prior to Suzuki-Miyaura cross-coupling reactions. nih.gov

| Reaction Type | Reagent Example | Product |

| Acylation | Acetyl Chloride | (S)-N-(1-(2-chloro-4-pyridyl)ethyl)acetamide |

| Alkylation | Methyl Iodide | (S)-2-chloro-4-(1-(methylamino)ethyl)pyridine |

| Carbamatization | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (S)-(1-(2-chloro-4-pyridyl)ethyl)carbamate |

This table provides examples of common derivatizations of the primary amino group.

The stereochemistry of the chiral center can be controlled or altered through stereoselective reactions. For analogous 1-(pyridinyl)ethyl systems, it has been demonstrated that the hydroxyl group can be converted into a good leaving group (e.g., a methanesulfonate (B1217627) or mesylate). Subsequent reaction with various nucleophiles, including primary and secondary amines, proceeds via a stereospecific SN2 mechanism with complete inversion of configuration. researchgate.net This allows for the synthesis of a wide array of N-substituted derivatives with the opposite stereochemistry at the chiral center. This principle can be extended to this compound, where the amino group could potentially be converted into a leaving group (e.g., via diazotization), or the synthesis could start from the corresponding chiral alcohol to allow for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The 2-chloro substituent makes the pyridine ring an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a widely used method for forming C-C bonds. libretexts.org This reaction has been successfully applied to chloro-heterocycles, including pyrimidines and isoquinolinones bearing aminoethyl side chains, using various palladium catalysts. mdpi.commdpi.com The reaction of this compound with an aryl or vinyl boronic acid would yield the corresponding 2-aryl or 2-vinyl pyridine derivative. researchgate.net

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a combination of palladium and copper(I) salts and is performed in the presence of a base. wikipedia.orgscirp.org It is highly effective for synthesizing 2-alkynylpyridines from 2-halopyridines. scirp.orgresearchgate.net

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl substituents at the C-2 position of the pyridine ring.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | 2-Aryl/Vinyl-4-(1-amino)ethylpyridine |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-(1-amino)ethylpyridine |

| Heck | Alkene | Pd catalyst, Base | 2-Alkenyl-4-(1-amino)ethylpyridine |

This table summarizes major palladium-catalyzed cross-coupling reactions applicable to the 2-chloro position.

Regioselective and Stereoselective Derivatization Strategies for Synthetic Utility

The presence of two distinct reactive functional groups—the primary amine and the 2-chloro substituent on the pyridine ring—necessitates careful control of reaction conditions to achieve regioselectivity. Furthermore, the chiral center at the ethyl group introduces the potential for stereoselective transformations.

The primary amine is a potent nucleophile and can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation. To selectively functionalize the pyridine ring without affecting the amino group, a common strategy involves the use of a protecting group. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. This protection masks the nucleophilicity of the amine, thereby directing reactivity towards the chloro-substituted pyridine ring.

Once the amino group is protected, the 2-chloro position becomes the primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 position towards attack by nucleophiles. chempanda.com A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, leading to the formation of a diverse array of 2-substituted pyridine derivatives. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. The stereochemical integrity of the chiral center is generally maintained during these transformations, as it is not directly involved in the substitution reaction.

Conversely, to achieve selective derivatization at the amino group, reactions are typically performed under conditions that favor amine reactivity over nucleophilic aromatic substitution. For example, acylation of the amino group with acyl chlorides or anhydrides can be carried out at low temperatures in the presence of a non-nucleophilic base. Under these conditions, the rate of SNAr at the 2-position is significantly slower. The inherent chirality of the (S)-1-aminoethyl group can also be exploited to induce stereoselectivity in subsequent reactions, acting as a chiral auxiliary.

Table 1: Regioselective Derivatization Strategies

| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Acylation | Acyl chloride, non-nucleophilic base, low temp. | N-Acyl derivative |

| Primary Amine | Boc Protection | (Boc)2O, base (e.g., Et3N), solvent (e.g., DCM) | N-Boc protected derivative |

| C-2 Chloro | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH2, R-OH), base, heat | 2-Substituted pyridine |

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations, further expanding its synthetic utility.

Oxidative Transformations:

The most common oxidative transformation for pyridine derivatives is the formation of the corresponding N-oxide. chemtube3d.com This is typically achieved by treating the pyridine with an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can facilitate electrophilic substitution at the 4-position and also modifies the reactivity of the 2-chloro substituent. researchgate.netwikipedia.org The N-oxide can also be used to introduce other functional groups at the 2- and 4-positions before being subsequently removed by deoxygenation. semanticscholar.org

Reductive Transformations:

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as platinum oxide (PtO2) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. asianpubs.orgresearchgate.net The reaction conditions, including pressure, temperature, and solvent, can influence the outcome and selectivity of the reduction. It is important to note that under certain hydrogenation conditions, the chloro group at the 2-position may also be reductively cleaved (hydrogenolysis). oregonstate.edu

Selective dehalogenation without reduction of the pyridine ring can also be achieved under specific catalytic hydrogenation conditions, often using a palladium catalyst in the presence of a base. This would yield (S)-4-(1-amino)ethylpyridine. The choice of catalyst and reaction conditions is therefore crucial in directing the outcome of the reduction.

Table 2: Oxidative and Reductive Transformations

| Transformation | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Oxidation | N-Oxidation | H2O2/AcOH or m-CPBA | Pyridine N-oxide |

| Reduction | Ring Hydrogenation | H2, PtO2 or Rh/C, pressure | Piperidine derivative |

| Reduction | Dehalogenation | H2, Pd/C, base | 4-(1-amino)ethylpyridine |

Computational and Theoretical Investigations of S 2 Chloro 4 1 Amino Ethylpyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, vibrational frequencies, and electronic properties.

A fundamental step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For (S)-2-Chloro-4-(1-amino)ethylpyridine, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. materialsciencejournal.org

Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. materialsciencejournal.org The analysis also confirms that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl | 1.74 Å |

| C4-C(ethyl) | 1.52 Å | |

| C(ethyl)-N(amino) | 1.47 Å | |

| C5-C6 | 1.39 Å | |

| Bond Angle | Cl-C2-N1 | 115.8° |

| C3-C4-C(ethyl) | 121.5° | |

| C(ethyl)-N(amino)-H | 109.5° | |

| Dihedral Angle | C3-C4-C(ethyl)-N(amino) | -65.2° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. rsc.org

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. ajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. materialsciencejournal.orgwuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily localized on the pyridine (B92270) ring and the amino group, indicating these are the primary sites for electron donation. |

| LUMO | -1.23 | Mainly distributed over the pyridine ring, particularly on the carbon atom attached to the chlorine, suggesting this is a likely site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.62 | Indicates good kinetic stability. |

Note: The data in this table is for illustrative purposes and represents typical values from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas correspond to positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.govnih.gov

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, due to the lone pairs of electrons. A positive potential (blue) would be expected around the hydrogen atoms of the amino group. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

These computational methods are used to explore the different spatial arrangements (conformations) a molecule can adopt and how it behaves over time.

The ethylamino side chain of this compound can rotate around the single bond connecting it to the pyridine ring. This rotation gives rise to different conformers with varying energies. Conformational analysis systematically explores these different arrangements to identify the most stable conformers (those with the lowest energy). This is crucial for understanding the molecule's preferred shape, which influences its biological activity and physical properties.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal the nature and strength of intermolecular forces.

For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. MD simulations can elucidate the specific patterns of hydrogen bonding that occur in different environments, which is critical for understanding its solubility and binding to biological targets.

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. nih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts. ruc.dk These calculated values, when compared to experimental spectra, can aid in the definitive assignment of resonances and provide confidence in the determined structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the optimized molecular geometry. numberanalytics.com These calculations can predict the positions and relative intensities of the vibrational modes. For this compound, this would involve identifying characteristic vibrational frequencies for the pyridine ring, the C-Cl bond, the amino group (N-H stretching and bending), and the ethyl side chain. A comparison with experimental FTIR spectra can help in the detailed assignment of the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.netyoutube.com By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, TD-DFT calculations would likely predict transitions involving the π-system of the pyridine ring. The results can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Illustrative Data Table of Predicted Spectroscopic Parameters (Hypothetical)

Since no specific data exists for this compound, the following table is a hypothetical representation of what such computational results might look like, based on general knowledge of similar compounds.

| Spectroscopic Technique | Parameter | Predicted Value (Hypothetical) |

|---|---|---|

| NMR | ¹³C Chemical Shift (C-Cl) | ~150-160 ppm |

| ¹H Chemical Shift (NH₂) | ~1.5-3.0 ppm | |

| IR | N-H Stretch | ~3300-3500 cm⁻¹ |

| C-Cl Stretch | ~600-800 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | ~260-280 nm |

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying key stationary points, including reactants, products, intermediates, and transition states. ucsb.edu

For this compound, a key reaction of interest would be the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced. The pyridine ring, being electron-deficient, facilitates such reactions. stackexchange.com

Theoretical investigations would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the final product are optimized to find their minimum energy structures.

Transition State Searching: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be employed to locate the transition state structure connecting the reactants and products. google.com The transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. google.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located and confirmed, an IRC calculation can be performed to trace the minimum energy path from the transition state down to the reactant and product, confirming that the located transition state indeed connects the desired species.

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants provides the activation energy barrier for the reaction, which is a crucial factor in determining the reaction rate.

Hypothetical Reaction Coordinate Diagram Data

The following table presents hypothetical energy values for a nucleophilic substitution reaction of this compound, illustrating the kind of data that would be generated from such a theoretical study.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.0 |

| Products | -5.0 |

While direct computational studies on this compound are currently lacking, the established theoretical methodologies provide a clear roadmap for future research. Such studies would undoubtedly provide valuable insights into the spectroscopic properties and reactivity of this compound.

Applications of S 2 Chloro 4 1 Amino Ethylpyridine As a Chiral Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Chiral Molecules

The enantiomerically pure nature of (S)-2-Chloro-4-(1-amino)ethylpyridine makes it a valuable starting material for the synthesis of complex molecules where precise stereochemical control is paramount. Chiral amines are fundamental components in a vast array of pharmaceuticals and natural products. The primary amine group in this compound offers a nucleophilic handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, and reductive amination.

Furthermore, the 2-chloro substituent on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. This dual reactivity allows for a modular and convergent approach to complex target molecules. For instance, the amine can be derivatized first, followed by modification of the chloropyridine ring, or vice versa. This strategic flexibility is highly advantageous in multi-step syntheses.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. By analogy to similar chiral aminopyridine derivatives, it can be envisioned as a key fragment for the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. The combination of a chiral side chain and a functionalizable aromatic core provides a powerful platform for generating libraries of compounds for drug discovery.

Ligand Development for Asymmetric Catalysis

The pyridine nitrogen and the primary amine of this compound provide two potential coordination sites for metal ions, making it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. Modification of the amino group can lead to a variety of bidentate and tridentate ligands.

Use in Enantioselective C-C Bond Forming Reactions

Chiral pyridine-containing ligands are extensively used in a variety of enantioselective C-C bond-forming reactions. Ligands derived from chiral aminopyridines can be effective in promoting reactions such as the Henry reaction, Michael additions, and various cross-coupling reactions. nih.gov For example, copper(II) complexes of chiral iminopyridines, which can be synthesized from chiral amines and pyridine aldehydes, have been shown to catalyze the asymmetric Henry reaction with good enantioselectivities. researchgate.net

By converting the amino group of this compound into an imine or a phosphine (B1218219), it is possible to generate a library of P,N or N,N-ligands. These ligands, when complexed with transition metals like copper, palladium, or rhodium, could potentially catalyze a range of enantioselective C-C bond-forming reactions. The stereochemistry of the resulting products would be dictated by the chiral environment created by the ligand around the metal center.

Table 1: Representative Enantioselective C-C Bond Forming Reactions Using Chiral Pyridine-Type Ligands (Analogous Systems)

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Achieved Enantioselectivity (ee) |

| Henry Reaction | Cu(OAc)₂ | Iminopyridine | Up to 82% |

| Michael Addition | Cu(OTf)₂ | Pyridine-oxazoline | Up to 99% |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Phosphinopyridine | Up to 98% |

Note: The data in this table is based on analogous chiral pyridine-containing ligand systems and serves to illustrate the potential applications of ligands derived from this compound.

Application in Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. acs.org Chiral pyridine–aminophosphine ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of olefins and imines, achieving excellent enantioselectivities. rsc.org The synthesis of such ligands often starts from a chiral pyridine-containing scaffold.

This compound could serve as a precursor for the synthesis of novel P,N-ligands for asymmetric hydrogenation. Derivatization of the amino group with a phosphine moiety would yield a ligand where the pyridine nitrogen and the phosphorus atom can coordinate to a metal center, such as rhodium or iridium. The chiral center proximate to the pyridine ring would be expected to effectively transfer stereochemical information during the catalytic cycle.

Table 2: Asymmetric Hydrogenation of Prochiral Substrates Using Chiral Pyridine-Based Ligands (Analogous Systems)

| Substrate Type | Metal Catalyst | Chiral Ligand Type | Achieved Enantioselectivity (ee) |

| Alkenes | [Ir(COD)Cl]₂ | Pyridine-aminophosphine | Up to 99% |

| Ketones | [Rh(COD)₂]BF₄ | Phosphinopyridine | Up to 99% |

| Imines | [Ir(COD)Cl]₂ | Pyridine-oxazoline | Up to 98% |

Note: This table presents data from analogous systems to demonstrate the potential of ligands derived from this compound in asymmetric hydrogenation.

Precursor for Privileged Pyridine-Based Scaffolds

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of approved drugs and biologically active compounds. mdpi.com These scaffolds are thought to possess favorable drug-like properties and the ability to interact with a wide range of biological targets.

This compound is an excellent starting material for the synthesis of more complex, privileged pyridine-based scaffolds. The reactive 2-chloro position can be functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other substituents. The amino group can be incorporated into a new heterocyclic ring through condensation reactions. This allows for the construction of fused bicyclic and polycyclic systems containing the chiral pyridine core.

For example, intramolecular cyclization reactions involving both the amino group and a suitably functionalized substituent introduced at the 2-position could lead to the formation of chiral dihydropyridines or other nitrogen-containing heterocycles. These complex scaffolds, bearing a defined stereocenter, are of high interest in drug discovery programs.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The imperative for environmentally benign chemical manufacturing necessitates a shift away from traditional synthetic routes. Future research will likely focus on developing green and sustainable methods for the synthesis of (S)-2-Chloro-4-(1-amino)ethylpyridine, minimizing waste and energy consumption.

Key approaches include biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions. hims-biocat.eu Amine dehydrogenases (AmDHs) and transaminases (ω-ATAs) are particularly promising for the asymmetric amination of a corresponding ketone precursor, operating in aqueous media at ambient temperature and pressure. hims-biocat.eursc.org Another avenue is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, an atom-economical process that uses alcohols as alkylating agents, producing only water as a byproduct. rsc.org Exploring the use of biomass-derived starting materials could further enhance the sustainability profile of the synthesis. numberanalytics.com

| Methodology | Typical Conditions | Advantages | Challenges for this compound |

|---|---|---|---|

| Traditional Resolution | Diastereomeric salt formation, multiple steps | Well-established | Low atom economy, 50% theoretical max yield, solvent waste |

| Biocatalytic Asymmetric Amination | Aqueous buffer, room temperature, enzymes (e.g., ω-ATAs) | High enantioselectivity (>99% ee), mild conditions, minimal waste. hims-biocat.eursc.org | Enzyme discovery and engineering for substrate specificity, cost of enzymes. |

| Borrowing Hydrogen | Metal catalyst, heat, alcohol substrate | High atom economy, water as the only byproduct. rsc.org | Catalyst development, potential for side reactions with the pyridine (B92270) ring. |

| Asymmetric Hydrogenation | Transition metal catalyst (e.g., Ir, Ru), H₂ gas | Excellent atom economy, high efficiency and enantioselectivity. acs.org | Requires specialized high-pressure equipment, catalyst sensitivity. |

Exploration of Novel Reactivity Pathways for Diversification

The structure of this compound offers multiple sites for chemical modification, enabling the creation of diverse molecular libraries for screening purposes. Future research should explore novel reactivity pathways beyond its use as a simple intermediate.

The 2-chloro substituent is a prime handle for nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of a wide range of functional groups (e.g., alkoxy, amino, thio moieties). epfl.chchempanda.comlookchem.com The reactivity of this position is influenced by substituents on the ring. researchgate.net Furthermore, modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be employed to form new carbon-carbon and carbon-heteroatom bonds at the chloro-position. Another frontier is the selective C-H activation of the pyridine ring at other positions, which would provide a highly efficient route to poly-functionalized derivatives without the need for pre-installed leaving groups. nih.gov The primary amine also offers a site for derivatization into amides, sulfonamides, or for use in reductive amination reactions.

| Reaction Site | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| C2-Chloride | Nucleophilic Aromatic Substitution | Alcohols, amines, thiols | 2-OR, 2-NR₂, 2-SR pyridines |

| C2-Chloride | Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | 2-Aryl/vinyl pyridines |

| C2-Chloride | Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | 2-Amino pyridine derivatives |

| Pyridine Ring C-H | C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Direct introduction of aryl, alkyl, or other groups |

| Ethylamine Group | Acylation / Sulfonylation | Acyl chlorides, sulfonyl chlorides | Amides, sulfonamides |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new derivatives and optimize reaction conditions, the integration of synthesis with flow chemistry and automated platforms is a crucial future direction. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. numberanalytics.com

A continuous flow process could be designed for the synthesis of this compound itself or for its subsequent diversification. uc.pt For example, a multi-step flow sequence could perform a substitution reaction at the 2-position, followed by an in-line purification and subsequent functionalization of the amino group. uc.pt Coupling these flow reactors with automated sampling, analysis (e.g., HPLC, MS), and machine-learning algorithms for self-optimization would enable high-throughput experimentation and the rapid generation of compound libraries for biological screening. researchgate.net

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for predicting reactivity and designing novel molecules with desired properties, thereby minimizing trial-and-error experimentation. Future work on this compound would benefit immensely from advanced computational modeling.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict regioselectivity in substitution reactions, and understand the electronic effects of substituents on the pyridine ring. nih.govfrontiersin.org Quantitative Structure-Property Relationship (QSPR) models can correlate molecular descriptors with physical or chemical properties, predicting the characteristics of novel derivatives before their synthesis. researchgate.net This predictive power can guide the rational design of new compounds. For instance, computational tools could be used to design derivatives of this compound as chiral ligands for asymmetric catalysis, predicting their binding affinity and steric/electronic properties to achieve high enantioselectivity in specific reactions. researchgate.netnih.gov

Investigation into its Role in Supramolecular Assemblies or Material Science Architectures

The inherent structural features of this compound—a coordinating pyridine nitrogen, a chiral center, and a primary amine—make it an attractive candidate as a building block (ligand) for supramolecular chemistry and materials science.